molecular formula C16H6N2O2 B8519995 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile

Cat. No.: B8519995
M. Wt: 258.23 g/mol
InChI Key: YHLYBBOFJOIABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile is a chemical compound with the molecular formula C16H6N2O2 It is a derivative of anthracene, characterized by the presence of two cyano groups at the 2 and 6 positions and two keto groups at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile typically involves the oxidation of anthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction proceeds through the formation of intermediate anthraquinone derivatives, which are then further oxidized to yield the desired dicarbonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of dihydroxyanthracene derivatives.

    Substitution: Formation of substituted anthracene derivatives with various functional groups.

Scientific Research Applications

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s keto and cyano groups play a crucial role in its reactivity and binding affinity. It can act as an electron acceptor or donor, facilitating redox reactions and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of cyano groups.

    Anthraquinone: Lacks the cyano groups but shares the anthracene core structure.

    2,6-Anthraquinone dicarboxylic acid: Similar to the dicarboxylic acid derivative but with additional functional groups.

Uniqueness

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile is unique due to the presence of both cyano and keto groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H6N2O2

Molecular Weight

258.23 g/mol

IUPAC Name

9,10-dioxoanthracene-2,6-dicarbonitrile

InChI

InChI=1S/C16H6N2O2/c17-7-9-1-3-11-13(5-9)16(20)12-4-2-10(8-18)6-14(12)15(11)19/h1-6H

InChI Key

YHLYBBOFJOIABI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C3=C(C2=O)C=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (10.0 ml) was added to dimethylformamide (100 ml.) at -30° C. with stirring in 1 ml. portions. To the resulting solution, anthraquinone-2,6-dicarboxamide (4.74g.) was added in one portion and the temperature of the mixture was allowed to rise slowly to 5° C. by placing in an ice-bath. After 30 min. at this temperature, the mixture was heated over 30 min. to 65° C. The heterogeneous mixture was then poured into iced water and the solid filtered off, dried, and recrystallised from dimethylsulphoxide, 2.60g. m.p. 392° C. (decomp.) in a sealed, evacuated tube.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
anthraquinone-2,6-dicarboxamide
Quantity
4.74 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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